

# In-Depth Technical Guide: Sulfadimethoxypyrimidine D4 (CAS Number 1392211-87-9)

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## Compound of Interest

Compound Name: Sulfadimethoxypyrimidine D4

Cat. No.: B12298216

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## Abstract

This technical guide provides a comprehensive overview of **Sulfadimethoxypyrimidine D4** (CAS No. 1392211-87-9), a deuterated analog of the sulfonamide antibiotic, Sulfadimethoxypyrimidine. This document details its chemical and physical properties, primary uses in research and development, its established mechanism of action, and relevant experimental protocols. The inclusion of a deuterated internal standard is critical for accurate bioanalytical quantification, and this guide serves as a technical resource for researchers employing this compound in their studies.

## Introduction

**Sulfadimethoxypyrimidine D4** is the deuterium-labeled form of Sulfadimethoxypyrimidine, a broad-spectrum sulfonamide antibiotic. The substitution of four hydrogen atoms with deuterium atoms on the benzene ring provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), for the precise quantification of Sulfadimethoxypyrimidine in biological matrices.

## Chemical and Physical Properties

Precise physicochemical data for **Sulfadimethoxypyrimidine D4** is not extensively published. However, data for the closely related compound, Sulfadimethoxine-d4, which shares the same core structure and deuterium labeling pattern on the benzene ring, provides valuable insights.

Table 1: Physicochemical Properties of Sulfadimethoxine-d4

Property	Value	Reference(s)
CAS Number	1020719-80-5	[1][2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> D <sub>4</sub> N <sub>4</sub> O <sub>4</sub> S	
Molecular Weight	314.38 g/mol	
Melting Point	192-195 °C	
Appearance	White to Off-White Solid	[3]
Solubility	Soluble in warm methanol.	
Storage Temperature	-20°C	

## Uses and Applications

The primary application of **Sulfadimethoxypyrimidine D4** is as a stable isotope-labeled internal standard for the quantitative analysis of Sulfadimethoxypyrimidine in complex matrices. Its use in research and drug development includes:

- **Pharmacokinetic Studies:** To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Sulfadimethoxypyrimidine.
- **Metabolic Profiling:** To aid in the identification and quantification of metabolites of the parent drug.
- **Bioanalytical Method Validation:** As a critical component in validating the accuracy and precision of analytical methods for regulatory submissions.
- **Antimicrobial Research:** As a reference compound in studies investigating the efficacy and mechanisms of sulfonamide antibiotics.

## Mechanism of Action: Inhibition of Folic Acid

### Synthesis

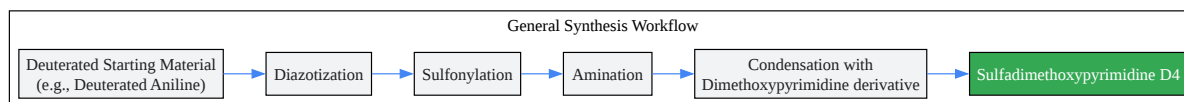
As a sulfonamide antibiotic, the mechanism of action of Sulfadimethoxypyrimidine, and by extension its deuterated analog, involves the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxypyrimidine.

## Experimental Protocols

### Synthesis of Deuterium-Labeled Sulfonamides (General Approach)

A specific, detailed synthesis protocol for **Sulfadimethoxypyrimidine D4** is not readily available in the public domain. However, the general approach for synthesizing deuterium-labeled aromatic compounds often involves hydrogen-deuterium exchange reactions. One common method is acid- or base-catalyzed exchange using a deuterium source like D<sub>2</sub>O or deuterated acids. Another approach involves the use of a deuterated starting material in the synthesis of the sulfonamide. For example, starting with deuterated aniline, which is then diazotized and coupled with sulfur dioxide, followed by reaction with ammonia and subsequent condensation with the appropriate pyrimidine derivative.



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Caption: A generalized workflow for the synthesis of **Sulfadimethoxypyrimidine D4**.

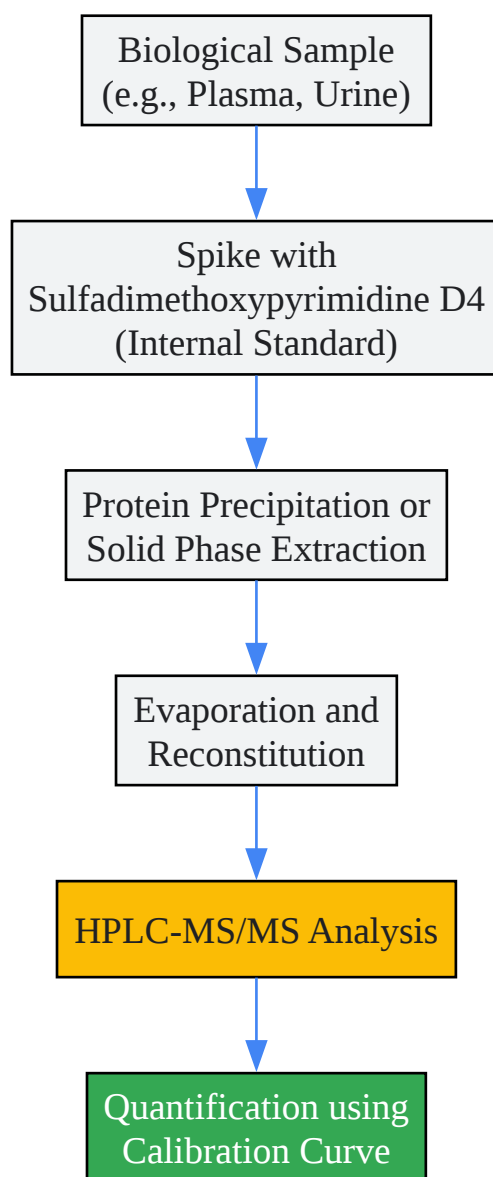
## Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of sulfonamides, which can be adapted for the quantification of Sulfadimethoxypyrimidine using its deuterated internal standard.

Table 2: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 $\mu$ m)
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water (containing an acidic modifier like formic acid or acetic acid)
Flow Rate	1.0 mL/min
Injection Volume	10-20 $\mu$ L
Detector	UV detector at 254 nm or Mass Spectrometer (for LC-MS)
Internal Standard	Sulfadimethoxypyrimidine D4

Experimental Workflow for Sample Analysis:



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Caption: Workflow for the quantification of Sulfadimethoxypyrimidine in biological samples.

## Other Potential Biological Activities

While the primary biological activity of Sulfadimethoxypyrimidine is its antibacterial effect through the inhibition of folate synthesis, research on sulfonamides has explored a broader range of potential therapeutic applications. Studies have investigated sulfonamide derivatives for their potential as anticancer, anti-inflammatory, and antiviral agents. However, there is currently no specific published research on other biological activities or signaling pathway

modulation for **Sulfadimethoxypyrimidine D4** itself. Further screening and research would be necessary to explore any such potential.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Sulfadimethoxypyrimidine D4** is not widely available. However, it should be handled with the same precautions as its parent compound, Sulfadimethoxypyrimidine, and other sulfonamides. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the MSDS of the parent compound, Sulfadimethoxypyrimidine.

## Conclusion

**Sulfadimethoxypyrimidine D4** is a critical tool for researchers in drug development and analytical sciences. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for its parent compound, Sulfadimethoxypyrimidine. A thorough understanding of its properties, mechanism of action, and appropriate handling is essential for its effective and safe use in a research setting. Further investigation into its potential for modulating other biological pathways could open new avenues for therapeutic research.

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